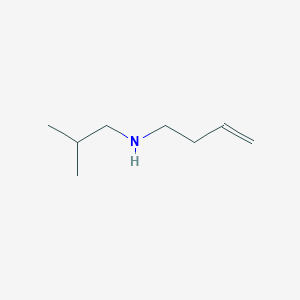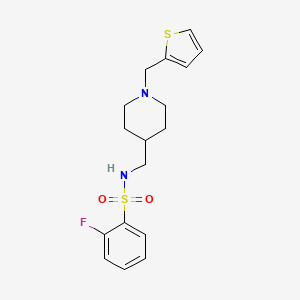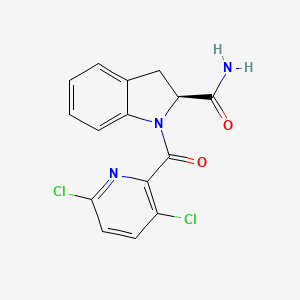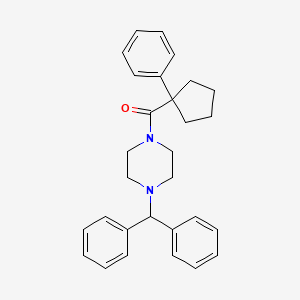
N'-カルバモチオイル-N,N-ジメチルメタンスルホンイミダミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-Carbamothioyl-N,N-dimethylmethanesulfonimidamide is a complex organosulfur compound characterized by its unique structural features. This compound belongs to the class of sulfonimidamides, which are known for their diverse applications in various fields of chemistry and biology. The presence of both sulfonyl and thioamide groups in its structure contributes to its reactivity and potential utility in different scientific domains.
科学的研究の応用
N’-Carbamothioyl-N,N-dimethylmethanesulfonimidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent due to its unique chemical properties.
Industry: It is utilized in the development of advanced materials and as a catalyst in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-Carbamothioyl-N,N-dimethylmethanesulfonimidamide typically involves the reaction of dimethylamine with methanesulfonyl chloride, followed by the introduction of a thiocarbamoyl group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include acetonitrile and tetrahydrofuran, which facilitate the reaction and help in the purification of the final product.
Industrial Production Methods
On an industrial scale, the production of N’-Carbamothioyl-N,N-dimethylmethanesulfonimidamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, advanced purification techniques like crystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
N’-Carbamothioyl-N,N-dimethylmethanesulfonimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or thioamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce sulfides. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile used.
作用機序
The mechanism by which N’-Carbamothioyl-N,N-dimethylmethanesulfonimidamide exerts its effects involves interactions with specific molecular targets. The sulfonyl and thioamide groups can form strong bonds with metal ions and other electrophilic centers, facilitating catalytic and inhibitory activities. The compound’s ability to undergo redox reactions also plays a role in its biological and chemical activities.
類似化合物との比較
Similar Compounds
- N-[(2,5-Dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]isonicotinamide
- N-((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide
Uniqueness
N’-Carbamothioyl-N,N-dimethylmethanesulfonimidamide is unique due to its specific combination of sulfonyl and thioamide groups, which confer distinct reactivity and potential applications. Its structural features allow it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial settings.
特性
IUPAC Name |
(dimethylamino-methyl-oxo-λ6-sulfanylidene)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3OS2/c1-7(2)10(3,8)6-4(5)9/h1-3H3,(H2,5,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKDMVLHGLHBEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=NC(=S)N)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine](/img/structure/B2481002.png)

![N-(2-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2481006.png)




![6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B2481015.png)
![n-(1-Cyanocyclopentyl)-3-methyl-1-phenyl-1h-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B2481016.png)



